amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 887213-33-4](/img/structure/B2401565.png)
N-(3-{[(furan-2-yl)methyl](propan-2-yl)amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(furan-2-yl)methyl](propan-2-yl)amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a useful research compound. Its molecular formula is C31H36N6O3 and its molecular weight is 540.668. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-{(furan-2-yl)methylamino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a synthetic compound with notable structural complexity and potential biological activity. Its molecular formula is C31H36N6O3, and it has a molecular weight of approximately 540.67 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to triazoloquinazoline derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of triazoloquinazoline exhibited IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines such as MCF7 and A549 . While specific data on N-(3-{(furan-2-yl)methylamino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is limited, its structural components suggest potential for similar activity.
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in cancer progression has been a focus of research. For example, compounds with similar functional groups have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases and cancer . The mechanism often involves the formation of stable enzyme-inhibitor complexes that hinder enzyme function.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells by interfering with regulatory proteins involved in cell division.
- Apoptosis Induction : The ability to trigger programmed cell death (apoptosis) through intrinsic pathways has been observed in related compounds.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that can contribute to their anticancer effects by modulating the tumor microenvironment.
Study 1: Anticancer Screening
In a screening study involving multicellular spheroids derived from MCF7 cells, a library of compounds was tested for cytotoxicity. The results indicated that certain triazoloquinazoline derivatives had significant cytotoxic effects at low concentrations (IC50 values as low as 0.39 µM) . Although N-(3-{(furan-2-yl)methylamino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide was not directly tested in this study, its structural analogs suggest it could exhibit similar effects.
Study 2: Enzyme Inhibition Profiles
Research focusing on the inhibition profiles of various compounds revealed that those with similar moieties to N-(3-{(furan-2-yl)methylamino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide showed promising results against AChE and BChE . These findings indicate potential therapeutic applications in neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound has the molecular formula C31H36N6O3 and a molecular weight of 540.668 g/mol. Its structural complexity allows for various interactions within biological systems, making it a candidate for further studies in drug development.
Scientific Research Applications
-
Drug Development :
- The compound's structure suggests potential as a pharmaceutical agent. Research indicates that derivatives of similar compounds have demonstrated anticancer activity. For instance, modifications in the triazole and quinazoline frameworks have been linked to enhanced biological activity against cancer cell lines .
- Antimicrobial Activity :
- Molecular Modeling Studies :
Case Studies and Research Findings
The biological activity of N-(3-{(furan-2-yl)methylamino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has not been extensively documented yet; however, related compounds indicate a trend towards significant bioactivity:
- Anticancer Activity : The presence of quinazoline and triazole rings is often associated with cytotoxic effects against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[3-[furan-2-ylmethyl(propan-2-yl)amino]propyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N6O3/c1-22(2)35(21-25-8-6-19-40-25)18-7-17-32-29(38)16-15-28-33-34-31-36(20-24-13-11-23(3)12-14-24)30(39)26-9-4-5-10-27(26)37(28)31/h4-6,8-14,19,22H,7,15-18,20-21H2,1-3H3,(H,32,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICAEZCWOCJRPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCCN(CC5=CC=CO5)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.